Banamite

Catalog No.
S566517
CAS No.
25939-05-3
M.F
C13H8Cl4N2
M. Wt
334.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Banamite

CAS Number

25939-05-3

Product Name

Banamite

IUPAC Name

(Z)-N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride

Molecular Formula

C13H8Cl4N2

Molecular Weight

334.0 g/mol

InChI

InChI=1S/C13H8Cl4N2/c14-9-6-10(15)12(11(16)7-9)18-19-13(17)8-4-2-1-3-5-8/h1-7,18H/b19-13-

InChI Key

QVMATSPQIBFRPZ-UYRXBGFRSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Synonyms

banamite

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Cl

Acaricide Properties:

"Banamite" is a historical trade name for the synthetic acaricidal compound known as chlorfenapyr. It was primarily used in agricultural settings to control various mite species, particularly the two-spotted spider mite (Tetranychus urticae). Research has investigated its effectiveness and mode of action against these pests.

  • Efficacy Studies: Studies have demonstrated "Banamite's" efficacy in controlling mite populations on various crops, including apples, pears, citrus fruits, and vegetables [].

Banamite, chemically known as N-(2,4,6-trichlorophenyl) benzenecarbohydrazonoyl chloride, is a compound that has garnered attention for its potent biological activities, particularly as an acaricide. It is derived from benzenecarbohydrazonoyl chloride and is characterized by its unique trichlorophenyl group, which contributes to its efficacy against various pests, especially the two-spotted spider mite (Tetranychus urticae) and Texas citrus mite (Euteranychus banksi) .

That are crucial for its biological activity. It acts primarily through inhibition of specific enzymes and metabolic pathways in pests. For instance, it inhibits rat liver monoamine oxidase at median inhibitory concentrations ranging from 4.7×1054.7\times 10^{-5} to 1.4×1031.4\times 10^{-3} M . The compound's reactivity is influenced by its halogenated structure, which enhances its interaction with biological targets.

Banamite exhibits significant biological activity, particularly as an acaricide. Its toxicity to the two-spotted spider mite has been quantified with a lethal concentration (LC50) of 12 parts per million (ppm), indicating a high level of efficacy in pest control . Additionally, it has shown fungicidal and bactericidal properties, making it versatile in agricultural applications. The compound's mechanism of action involves disrupting normal physiological processes in target organisms.

The synthesis of Banamite typically involves the reaction of benzenecarbohydrazonoyl chloride with a suitable chlorinated aromatic compound. The general synthetic pathway can be outlined as follows:

  • Starting Materials: Benzenecarbohydrazonoyl chloride and 2,4,6-trichlorophenol.
  • Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere to prevent unwanted side reactions.
  • Product Isolation: After completion of the reaction, the product is purified through recrystallization or chromatography to obtain pure Banamite.

This synthetic route allows for the introduction of the trichlorophenyl group, which is critical for the compound's biological properties.

Banamite is primarily used as an acaricide in agricultural practices to control mite populations that threaten crops. Its effectiveness against specific pests makes it a valuable tool in integrated pest management strategies. Furthermore, due to its biological activity, it has potential applications in developing new pharmaceuticals targeting similar metabolic pathways in other organisms.

Studies on Banamite's interactions reveal its potential to affect various biochemical pathways in target organisms. Notably, it inhibits monoamine oxidase activity in mammals, which suggests that it may have implications beyond pest control . This inhibition could lead to altered metabolic processes in non-target species, raising considerations for environmental safety and non-target organism health.

Banamite shares structural and functional similarities with several other compounds known for their biological activities. Here are some comparable compounds:

Compound NameStructure TypeBiological Activity
N-(2,4-dichlorophenyl) benzenecarbohydrazonoyl chlorideHydrazonoyl HalideAcaricidal and fungicidal
N-(4-chlorophenyl) benzenecarbohydrazonoyl chlorideHydrazonoyl HalideAcaricidal
Benzene-1,2-dicarboxylic acid derivativesDicarboxylic AcidInsecticidal and fungicidal

Uniqueness of Banamite: What sets Banamite apart from these compounds is its specific trichlorophenyl group, which enhances its potency against certain pests while potentially limiting its activity against others. This selectivity makes it particularly valuable in agricultural settings where targeted pest control is essential.

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

333.941209 g/mol

Monoisotopic Mass

331.944159 g/mol

Heavy Atom Count

19

UNII

JY0NIX65D7

Wikipedia

N-(2,4,6-trichlorophenyl)benzenecarbohydrazonoyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types